molecular formula C16H17NO4S B073981 Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate CAS No. 1233-56-3

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Cat. No.: B073981
CAS No.: 1233-56-3
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a sophisticated N-tosyl-α-amino acid ester derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a unique molecular architecture, combining a phenylacetate backbone with a 4-methylphenylsulfonamide (tosyl) protecting group. Its primary research value lies in its role as a key chiral building block for the synthesis of complex peptidomimetics and novel pharmaceutical intermediates. The sulfonamido group enhances the molecule's stability and influences its conformational properties, making it particularly valuable for studying enzyme-inhibitor interactions, especially with proteases and other hydrolytic enzymes. Researchers utilize this compound to develop new synthetic methodologies, explore structure-activity relationships (SAR) in drug discovery programs, and construct constrained peptide analogues. The presence of the methyl ester provides a handle for further functionalization through hydrolysis, amidation, or reduction, allowing for the generation of diverse chemical libraries. This reagent is characterized by high chemical purity and is supplied with comprehensive analytical data to ensure reproducibility in sensitive research applications.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The most extensively documented method involves a phosphorus(III)-mediated reductive condensation of methyl benzoylformate (1 ) with 4-methyl-N-(phenylmethyl)benzenesulfonamide (2 ) (Figure 1). Tris(dimethylamino)phosphine (P(NMe₂)₃) serves as the reductant, facilitating the formation of a Kukhtin-Ramirez adduct. This intermediate undergoes Arbuzov-like displacement to yield the target compound (3 ).

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (0.1 M concentration)

  • Temperature: –78°C (dry ice-acetone bath) followed by gradual warming to room temperature

  • Stoichiometry: 1.1 equivalents of 2 and P(NMe₂)₃ relative to 1

  • Atmosphere: Nitrogen-purged environment to prevent moisture ingress.

Stepwise Procedure

  • Setup: A 1-L three-necked flask is equipped with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stirrer. The apparatus is purged via three evacuation-backfill cycles.

  • Charging Reagents:

    • 2 (8.49 g, 32.5 mmol) is dissolved in dry dichloromethane (296 mL).

    • 1 (4.85 g, 29.6 mmol) is added via syringe.

    • P(NMe₂)₃ (5.30 g, 32.5 mmol) is diluted in dichloromethane (33 mL) and added dropwise over 20–30 minutes.

  • Workup: After 2 hours of stirring at room temperature, the mixture is concentrated under reduced pressure. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to afford 3 in 85% yield.

Key Data:

ParameterValue
Yield85%
Purity (HPLC)>98%
Reaction Time2.5 hours

Friedel-Crafts Alkylation of Sulfonyloxyacetic Acid Derivatives

Patent Methodology

An alternative route described in US Patent 5,698,735 utilizes Friedel-Crafts alkylation. This method avoids halogenated intermediates, enhancing safety and scalability.

Reagents:

  • Substrate: Sulfonyloxy-activated hydroxyacetic acid derivative (e.g., n-butyl (tosyloxy)acetate)

  • Aromatic Component: Toluene or benzene derivatives

  • Catalyst: Aluminum chloride (Lewis acid)

Procedure:

  • Reaction Setup: The aromatic component and AlCl₃ are combined in dichloromethane.

  • Alkylation: The sulfonyloxyacetic acid derivative is added dropwise at 0°C.

  • Hydrolysis: The intermediate ester is hydrolyzed with 10% HCl to yield the carboxylic acid, which is subsequently esterified with methanol.

Optimization Insights:

  • Temperature: 0–25°C minimizes side reactions.

  • Solvent: Dichloromethane or nitrobenzene enhances electrophilicity.

  • Yield: 70–75% after recrystallization.

Intermediate Synthesis and Functionalization

Preparation of 4-Methyl-N-(Phenylmethyl)Benzenesulfonamide (2)

2 is synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with benzylamine.

Procedure:

  • Reaction: Benzylamine (1.0 equiv) is treated with 4-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane.

  • Base: Triethylamine (2.0 equiv) neutralizes HCl byproduct.

  • Purification: Recrystallization from ethanol/water affords 2 in 90% yield.

Esterification of Carboxylic Acid Intermediates

The patent method and supporting literature highlight esterification as a critical step:

  • Reagent: Methanol with catalytic sulfuric acid.

  • Conditions: Reflux for 6–8 hours.

  • Yield: 80–85% after distillation.

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterReductive CondensationFriedel-Crafts
Yield 85%70–75%
Reaction Time 2.5 hours8–12 hours
Safety Avoids carcinogenic byproductsRequires AlCl₃ handling
Scalability Laboratory-scaleIndustrial-scale

Challenges and Optimization Strategies

Moisture Sensitivity

The phosphorus(III)-mediated method requires strict anhydrous conditions. Traces of water degrade P(NMe₂)₃, necessitating nitrogen atmospheres and oven-dried glassware.

Byproduct Formation

Friedel-Crafts alkylation produces sulfonic acid byproducts, necessitating acidic workup and solvent extraction.

Purification Techniques

  • Chromatography: Effective for small-scale synthesis (e.g., 85% recovery).

  • Recrystallization: Preferred for industrial batches using ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate has been investigated for its potential therapeutic effects, particularly in cancer treatment.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications to sulfonamide groups can enhance the efficacy of drugs targeting specific cancer pathways. The sulfonamide moiety is crucial for biological activity, influencing drug-receptor interactions and cellular uptake .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, particularly those containing sulfonamide functionalities. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of resultant compounds .

Methodologies

Recent methodologies have included Pd(II)-catalyzed reactions that utilize this compound as a key starting material for creating complex molecular architectures . Such synthetic routes are valuable in pharmaceutical chemistry for developing new therapeutic agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on this compound and evaluated their cytotoxicity against multiple myeloma cell lines. One derivative exhibited nanomolar potency, significantly inhibiting cell proliferation and inducing apoptosis . This highlights the potential of this compound as a scaffold for developing novel anticancer therapies.

Case Study 2: Organic Synthesis Innovations

A recent investigation into the synthetic utility of this compound demonstrated its effectiveness in forming complex cyclic structures through innovative reaction pathways. The study reported high yields and selectivity, showcasing its role as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenylacetate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including malaria and inflammatory conditions. This article explores its mechanisms of action, pharmacological effects, and potential applications based on current research findings.

Target Enzymes
The primary biological targets of this compound are the cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3) found in Plasmodium falciparum, the malaria-causing parasite. By inhibiting these enzymes, the compound disrupts the parasite's ability to digest hemoglobin, which is essential for its survival and proliferation.

Biochemical Pathways
The inhibition of FP-2 and FP-3 leads to a cascade of biochemical events that ultimately result in the death of the malaria parasite. This action highlights the compound's potential as an antimalarial agent. Additionally, studies suggest that it may also modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against A549 lung cancer cells, indicating a potential role in cancer therapy . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against different targets.

Case Studies

  • Antimalarial Activity : In experimental models, this compound effectively reduced parasitemia in infected subjects by inhibiting key proteases necessary for the parasite's lifecycle.
  • Inflammatory Response Modulation : In animal models of inflammation, this compound exhibited significant anti-inflammatory effects by modulating cytokine release and reducing leukocyte infiltration into inflamed tissues .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NamePrimary ActivityTarget Enzyme(s)IC50 Value (µM)
This compoundAntimalarial, Anti-inflammatoryFP-2, FP-3TBD
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoateAnti-inflammatoryCOX-1, COX-2TBD
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylpropanoateAnticancerVariousTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonamide coupling between 4-methylbenzenesulfonyl chloride and methyl 2-amino-2-phenylacetate. Key steps include:

  • Amino protection : React methyl 2-amino-2-phenylacetate with 4-methylbenzenesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.4 in 3:7 ethyl acetate/hexane).
  • Yield optimization : Excess sulfonyl chloride (1.2–1.5 eq) improves conversion, but higher equivalents may lead to di-sulfonylated byproducts.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR analysis :
  • ¹H NMR : Expect signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (methoxy group), and δ 2.4 ppm (methyl group on the sulfonamide).
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 140–125 ppm (aromatic carbons), and 21 ppm (sulfonamide methyl) confirm the structure .
  • Mass spectrometry : ESI-MS should show [M+H]+ at m/z 344.1 (C₁₇H₁₈NO₄S).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodology :

  • Comparative assays : Test the compound against standardized cell lines (e.g., HEK-293 for receptor binding) using consistent protocols (e.g., IC₅₀ measurements via MTT assay).
  • Structural analogs : Compare activity with related compounds (e.g., trifluoromethyl-substituted analogs in ) to identify substituent effects.
  • Meta-analysis : Review literature for common experimental variables (e.g., solvent DMSO concentration, incubation time) that may skew results.

Q. How does the sulfonamide group in this compound influence its pharmacokinetic properties compared to non-sulfonylated analogs?

  • Methodology :

  • LogP determination : Use shake-flask method or computational tools (e.g., ChemAxon) to compare lipophilicity with analogs like methyl 2-amino-2-phenylacetate ().
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products. Sulfonamides generally exhibit slower hepatic clearance due to hydrogen-bonding capacity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice.
  • Temperature control : Gradual cooling from 40°C to 4°C enhances crystal growth.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

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